molecular formula C8H5ClFNO B024551 4-Chloro-5-fluoroindolin-2-one CAS No. 103585-71-3

4-Chloro-5-fluoroindolin-2-one

Cat. No.: B024551
CAS No.: 103585-71-3
M. Wt: 185.58 g/mol
InChI Key: PJTZNVWIFVMORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluoroindolin-2-one is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The incorporation of halogens like chlorine and fluorine into the indole structure can significantly influence the compound’s reactivity, selectivity, and biological activity .

Scientific Research Applications

4-Chloro-5-fluoroindolin-2-one has diverse applications in scientific research:

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It’s also recommended to use this compound only for research and development purposes, and not for medicinal, household, or other uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 4-Chloro-5-fluoroindolin-2-one involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method is advantageous due to its shorter reaction time and higher yields. The reaction typically uses copper dipyridine dichloride as a catalyst and ethanol as a solvent .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluoroindolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolin-2-one derivatives .

Comparison with Similar Compounds

  • 5-Fluoroindoline-2,3-dione
  • 4-Chloroindolin-2-one
  • 5-Chloroindolin-2-one

Comparison: 4-Chloro-5-fluoroindolin-2-one is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and biological activity compared to its analogs. The dual halogenation can enhance its selectivity and potency in various applications .

Properties

IUPAC Name

4-chloro-5-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTZNVWIFVMORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597986
Record name 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103585-71-3
Record name 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-fluoroindolin-2-one
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-fluoroindolin-2-one
Reactant of Route 3
4-Chloro-5-fluoroindolin-2-one
Reactant of Route 4
4-Chloro-5-fluoroindolin-2-one
Reactant of Route 5
4-Chloro-5-fluoroindolin-2-one
Reactant of Route 6
4-Chloro-5-fluoroindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.